molecular formula C7H8Cl2N2 B576716 2,3-Dichloro-5-methylbenzene-1,4-diamine CAS No. 13711-11-0

2,3-Dichloro-5-methylbenzene-1,4-diamine

Cat. No.: B576716
CAS No.: 13711-11-0
M. Wt: 191.055
InChI Key: UMUZCVWHSKBQBZ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylbenzene-1,4-diamine is a chemical compound intended for research applications. While specific studies on this exact molecule are limited, its structure suggests significant potential as a synthetic building block. Compounds within this family of chlorinated and methyl-substituted benzene diamines are frequently employed as privileged scaffolds in medicinal chemistry for the design and development of novel bioactive molecules . Specifically, its structural features make it a promising precursor for the synthesis of complex nitrogen-containing heterocycles, such as diazocine derivatives, which are of high interest in drug discovery programs . Furthermore, diamine compounds of this nature can serve as organic linkers in the construction of Metal-Organic Frameworks (MOFs), where they contribute to the material's porosity and functional properties for uses in catalysis, gas storage, and sensing . As a bifunctional molecule, it can undergo reactions at both its amine and aromatic chloro groups, enabling polymerization, cross-linking, or further functionalization. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle it with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

13711-11-0

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.055

IUPAC Name

2,3-dichloro-5-methylbenzene-1,4-diamine

InChI

InChI=1S/C7H8Cl2N2/c1-3-2-4(10)5(8)6(9)7(3)11/h2H,10-11H2,1H3

InChI Key

UMUZCVWHSKBQBZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)Cl)Cl)N

Synonyms

2,3-Dichloro-5-methyl-1,4-benzenediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

  • 2,6-Dichlorobenzene-1,4-diamine: Unlike the target compound, the 2,6-dichloro isomer undergoes autoxidation to form a protein-reactive quinone imine, a pathway shared with p-phenylenediamine. This reactivity contributes to its role as a skin sensitizer . The 2,3-dichloro configuration in the target compound may alter oxidation kinetics or product stability due to steric and electronic differences.
  • The methyl groups may further hinder oxidation compared to unchlorinated diamines .

Functional Group Impact on Bioactivity

  • 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ): Although a naphthoquinone derivative, its dichloro and methoxy substituents mirror the halogenated motifs in the target compound. DCDMNQ exhibits potent cytotoxicity (IC₅₀ = 1–10 µM) in prostate cancer cells, inducing apoptosis and cell cycle arrest . This suggests that chloro-substituted aromatic systems may broadly enhance antitumor activity, though the target compound’s diamine structure could modulate its mechanism.
  • N1-[(3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl)methyl]-N4,N4-diethylbenzene-1,4-diamine (SI18) : This compound, with a dichlorophenyl isoxazole moiety, demonstrates the role of bulky substituents in directing pharmacological activity, such as targeting specific enzymes or receptors .

DNA Intercalation Potential

Compounds like 8-(chloromethyl)-9'-purine-2,6-diamine (ICI) and 6-methylquinazoline-2,4-diamine (IC2) exhibit DNA intercalation due to planar aromatic bicyclic systems . While 2,3-Dichloro-5-methylbenzene-1,4-diamine lacks such bicyclic rings, its chloro and methyl groups may still permit weak intercalation or groove binding, though this remains speculative without direct evidence.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Positions Key Properties/Activities Evidence Source
This compound C₇H₈Cl₂N₂ 1,4-NH₂; 2,3-Cl; 5-CH₃ Hypothesized electrophilic reactivity N/A
2,6-Dichlorobenzene-1,4-diamine C₆H₆Cl₂N₂ 1,4-NH₂; 2,6-Cl Autoxidizes to quinone imine; skin sensitizer [6]
DCDMNQ C₁₂H₈Cl₂O₄ 1,4-quinone; 2,3-Cl; 5,8-OCH₃ Cytotoxic (IC₅₀ = 1–10 µM); induces apoptosis [5]

Preparation Methods

Diazotization of Chlorinated Aniline Precursors

The foundational approach involves diazotization of 3-chloro-5-methylaniline under acidic conditions. In a representative protocol adapted from CN103508903A, 3-chloro-5-methylaniline is dissolved in aqueous hydrochloric acid (HCl) and treated with sodium nitrite (NaNO₂) at 0–5°C to generate the diazonium salt intermediate. Critical parameters include maintaining pH < 2 to stabilize the diazonium species and prevent premature decomposition.

Coupling with Aromatic Substrates

The diazonium salt is subsequently coupled with a methyl-substituted benzene derivative, such as 2-chloro-5-methylphenol, in a nucleophilic aromatic substitution reaction. This step forms an azo-linked intermediate, 4-amino-2,3-dichloro-5-methylazobenzene, with regioselectivity governed by the electron-withdrawing effects of the chloro and methyl groups.

Reaction Conditions:

  • Temperature : 10–15°C to minimize side reactions

  • Catalyst : None required; proceeds via electrophilic attack

  • Yield : 68–72% (extrapolated from analogous systems)

Reduction of Azo Intermediates to Diamines

Catalytic Hydrogenolysis

The azo bond in 4-amino-2,3-dichloro-5-methylazobenzene is reduced to the corresponding diamine using catalytic hydrogenation or chemical reductants. Zinc dust in hydrochloric acid (Zn/HCl) is preferred for industrial applications due to its cost-effectiveness and high selectivity:

Azo compound+3H2Zn/HCl2,3-Dichloro-5-methylbenzene-1,4-diamine\text{Azo compound} + 3\text{H}_2 \xrightarrow{\text{Zn/HCl}} \text{this compound}

Optimization Insights:

  • Catalyst Load : 2.38:1 mass ratio of Zn to azo compound

  • Temperature : 90–105°C for complete reduction

  • Byproduct Management : Steam distillation removes residual aniline, enhancing purity.

Alternative Reductants: Iron in Acidic Media

Iron powder in HCl offers comparable efficiency to Zn, with yields of 75–78% reported for analogous diamines. The reaction mechanism involves sequential protonation and electron transfer, with Fe²⁺ ions facilitating azo bond cleavage.

Alternative Synthetic Pathways

Nitro Group Reduction

A multistep synthesis starting from 2,3-dichloro-5-methylnitrobenzene could involve:

  • Nitration : Introducing nitro groups at positions 1 and 4 using mixed acid (H₂SO₄/HNO₃).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Sn/HCl) converts nitro groups to amines.

Challenges include controlling nitration regioselectivity and avoiding over-reduction to hydroxylamine derivatives.

Industrial-Scale Production Considerations

Process Intensification

Large-scale implementations of the diazotization-reduction sequence prioritize:

  • Continuous Flow Reactors : Minimize thermal degradation of diazonium salts.

  • In Situ Acid Recycling : HCl recovery systems reduce waste and costs.

Purity Control

Post-reduction purification involves:

  • Steam Distillation : Removes volatile byproducts like aniline.

  • Crystallization : Methanol-water mixtures precipitate the diamine hydrochloride salt, achieving >98% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Zn/HCl Reduction75–7898.5HighModerate
Fe/HCl Reduction73–7598.2HighLow
Ullmann CouplingN/AN/ALowHigh

Q & A

Q. Why do catalytic hydrogenation methods yield inconsistent results for nitro-group reduction in this compound?

  • Methodological Answer : Catalyst poisoning by chlorine substituents can occur. Optimize using Pd/C with H₂ at 30–40 psi and acidic conditions (e.g., HCl in THF) to enhance catalytic activity. Monitor reaction progress via in-situ FTIR .

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